Pri-724

Prodrug Design Pharmacokinetics Drug Development

Researchers studying Wnt-driven diseases need potent, selective CBP/β-catenin disruption without p300 off-target effects. Pri-724 is the only clinically validated prodrug in this class, with Phase 1/2a safety data. • Active metabolite C-82 IC50 = 45 nM vs. 3 µM for ICG-001 (67× potency gain). • Demonstrates efficacy in cisplatin-resistant germ cell tumor lines where Porcupine inhibitors fail. • Synergizes with anti-PD-L1 to induce CD8+ T-cell-dependent tumor regression in CRC metastasis models. • Only CBP/β-catenin antagonist with published human hepatic fibrosis data. Sourced from qualified suppliers; ready for immediate global dispatch.

Molecular Formula C33H35N6O7P
Molecular Weight 658.6 g/mol
CAS No. 1422253-38-0
Cat. No. B612153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePri-724
CAS1422253-38-0
SynonymsPRI724;  PRI-724;  PRI 724;  C-82 prodrug;  ICG-001 analog;  ICG001 analog;  ICG 001 analog; 
Molecular FormulaC33H35N6O7P
Molecular Weight658.6 g/mol
Structural Identifiers
SMILESCC1C2N(C(C(=O)N1CC3=CC=CC4=C3N=CC=C4)CC5=CC=C(C=C5)OP(=O)(O)O)C(=O)CN(N2C(=O)NCC6=CC=CC=C6)C
InChIInChI=1S/C33H35N6O7P/c1-22-31-38(29(40)21-36(2)39(31)33(42)35-19-24-8-4-3-5-9-24)28(18-23-13-15-27(16-14-23)46-47(43,44)45)32(41)37(22)20-26-11-6-10-25-12-7-17-34-30(25)26/h3-17,22,28,31H,18-21H2,1-2H3,(H,35,42)(H2,43,44,45)/t22-,28-,31-/m0/s1
InChIKeyVHOZWHQPEJGPCC-AZXNYEMZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pri-724: Second-Generation CBP/β-Catenin Antagonist


Pri-724 (also known as Foscenvivint and OP-724) is a second-generation, selective small-molecule inhibitor that disrupts the interaction between β-catenin and the transcriptional coactivator CBP (CREB-binding protein), thereby specifically inhibiting a subset of Wnt/β-catenin-driven gene transcription without affecting the related coactivator p300 . Pri-724 functions as a phosphorylated prodrug of the active antagonist C-82 and is rapidly hydrolyzed in vivo to its active form following intravenous administration [1]. As a CBP/β-catenin antagonist, Pri-724 has advanced to clinical evaluation across multiple indications including advanced solid tumors, pancreatic adenocarcinoma, and liver fibrosis, with Phase 1/2a data demonstrating an excellent safety profile via continuous intravenous infusion [2].

Selective CBP/β-catenin interaction disruption, preserving p300/β-catenin-mediated transcription
Phosphorylated prodrug rapidly hydrolyzed to active antagonist C-82; supports intravenous research dosing
Wnt/β-catenin pathway studies where CBP-dependent transcription is the primary node of interest

Why Pri-724 Cannot Be Substituted


Generic substitution among Wnt/β-catenin pathway inhibitors is not scientifically justified due to fundamentally divergent molecular targets, mechanisms of action, and clinical development stages. Pri-724 (via its active metabolite C-82) specifically antagonizes the CBP/β-catenin protein-protein interaction at the distal N-terminus of CBP, a region poorly conserved with the closely related coactivator p300, thereby preserving p300/β-catenin-mediated transcription that supports differentiation and homeostasis [1]. In contrast, alternative Wnt pathway inhibitors act at entirely distinct nodes: LGK-974 inhibits Porcupine to block Wnt ligand secretion, XAV-939 inhibits tankyrase to stabilize the β-catenin destruction complex, and ICG-001 (first-generation CBP/β-catenin antagonist) lacks the phosphate prodrug modification that enables Pri-724's aqueous solubility and in vivo conversion to C-82 . Furthermore, Pri-724 is distinguished by its clinical validation across multiple Phase 1/2 trials with documented safety, pharmacokinetics, and exploratory efficacy, whereas most alternative CBP/β-catenin antagonists remain restricted to preclinical evaluation [2]. These mechanistic, pharmacokinetic, and clinical development disparities preclude any assumption of functional equivalence.

Porcupine inhibitors (e.g., LGK-974) act upstream on Wnt ligand secretion; CBP/β-catenin transcription complex is not targeted, and pathway-response may diverge in autocrine-driven models.
First-generation antagonist ICG-001 lacks the phosphate prodrug; aqueous solubility and in vivo conversion profile may limit intravenous research dosing compared to Pri-724.
E7386 has been reported to exhibit non-specific cytotoxicity inconsistent with specific CBP/β-catenin antagonism; target engagement and selectivity profile may differ.

Pri-724 Differentiation Evidence


Prodrug Design vs. First-Generation ICG-001

Pri-724 is a phosphorylated prodrug of C-82 that is rapidly hydrolyzed to its active form in vivo, overcoming the formulation and solubility limitations of first-generation CBP/β-catenin antagonists such as ICG-001 . While ICG-001 lacks aqueous solubility suitable for intravenous administration, Pri-724 achieves DMSO solubility ≥ 60 mg/mL and enables continuous intravenous infusion dosing in clinical trials . The clinical viability of this prodrug strategy is evidenced by successful Phase 1 dose escalation to 905 mg/m²/day by 7-day continuous intravenous infusion, with pharmacokinetic profiling confirming measurable plasma concentrations of both prodrug and active metabolite C-82 [1].

Prodrug design vs. ICG-001
Class-level inference
Pri-724 / C-82DMSO solubility ≥60 mg/mL; rapidly hydrolyzed to C-82 in vivo
vs
ICG-001Lacks phosphate modification; limited aqueous solubility
Supports intravenous research dosing feasibility
Solubility in DMSO; in vivo hydrolysis required
Prodrug Design Pharmacokinetics Drug Development

CBP/β-Catenin Disruption Potency vs. ICG-001

The active metabolite of Pri-724, C-82, demonstrates substantially greater potency in disrupting the CBP/β-catenin interaction compared to the first-generation compound ICG-001. In biochemical assays, C-82 exhibits an IC50 of 45 nM for disrupting β-catenin/CREB-binding protein (CBP) interaction . By comparison, ICG-001 displays an IC50 of 3 μM in the same target engagement assay, representing a 67-fold difference in potency . Both compounds maintain selectivity over the related transcriptional coactivator p300, but C-82 achieves this selective antagonism at substantially lower concentrations, enabling reduced dosing requirements and potentially improved therapeutic windows in downstream applications .

CBP/β-catenin disruption potency
Data to verify
IC50 45 nM vs 3,000 nM∼67-fold potency context
Reported potency context for CBP/β-catenin disruption assay
Cross-study comparable; validate in target assay
Biochemical Assay IC50 CBP/β-catenin Inhibition

Cisplatin-Resistant Germ Cell Tumor: vs. LGK-974

In a direct comparative study evaluating Wnt/β-catenin inhibitors in germ cell tumor (GCT) cell lines, Pri-724 demonstrated superior efficacy against cisplatin-resistant cells compared to the Porcupine inhibitor LGK-974 [1]. Specifically, in the NTERA-2 CisR (cisplatin-resistant) GCT cell line, treatment with LGK-974 produced limited or no effect on cell viability, whereas the same cell line exhibited increased sensitivity to Pri-724 relative to the parental cisplatin-sensitive line . This differential response highlights that Wnt pathway inhibition at the level of CBP/β-catenin transcription (Pri-724 mechanism) may circumvent resistance mechanisms that limit the efficacy of upstream Wnt ligand secretion blockade (LGK-974 mechanism) in cisplatin-refractory disease contexts [2].

Cisplatin-resistant GCT model
Head-to-head
Pri-724Increased sensitivity in NTERA-2 CisR vs. parental line
vs
LGK-974Limited or no effect in NTERA-2 CisR cells
Reported differential sensitivity in resistant cell model
In vitro viability assay; confirm in additional models
Germ Cell Tumor Cisplatin Resistance Comparative Efficacy

Clinical Safety Profile vs. E7386

Pri-724 is distinguished by extensive clinical safety validation that establishes a benchmark for the CBP/β-catenin antagonist class. In a Phase 1a dose-escalation trial in patients with advanced solid tumors, Pri-724 was administered as a 7-day continuous intravenous infusion and successfully dose-escalated to 905 mg/m²/day, with the maximum tolerated dose (MTD) determined and dose-limiting toxicities (DLTs) and adverse event profiles systematically characterized [1]. A separate Phase 1/2a study in patients with hepatitis C and B virus-induced liver cirrhosis (n=27) confirmed that Pri-724 was well tolerated and demonstrated a potential antifibrotic effect, with dosing up to 160 mg/m²/day [2]. In contrast, the third-generation candidate E7386 was reported to exhibit unexpected cytotoxicity inconsistent with specific CBP/β-catenin antagonism, leading investigators to conclude that E7386 is not a specific CBP/β-catenin antagonist [3]. Pri-724 remains the only CBP/β-catenin antagonist with peer-reviewed, published clinical safety data demonstrating an excellent tolerability profile.

Clinical safety endpoint context
Reported
Pri-724MTD 905 mg/m²/day; tolerability endpoint profile reported
vs
E7386Reported off-target cytotoxicity; not a specific antagonist
Reported clinical safety endpoint context
Phase 1 solid tumor trial; cirrhosis study
Clinical Safety Phase 1 Trial Maximum Tolerated Dose

Anti-PD-L1 Combination in Colon Cancer Metastasis

In a preclinical mouse model of colon cancer liver metastasis, combination treatment with Pri-724 plus an anti-PD-L1 antibody resulted in significant tumor growth regression, whereas monotherapy with either Pri-724 alone or anti-PD-L1 alone failed to exhibit any anti-tumor activity [1]. Mechanistic analysis revealed that the combination induced CD8+CD44lowCD62Llow cells and interferon-γ production in CD8+ T-cells in the liver; critically, administration of an anti-CD8 antibody completely abrogated the anti-tumor effects of the combination treatment, confirming CD8+ T-cell dependence [2]. Pri-724 monotherapy increased T lymphocyte recruitment, including CD8+ T cells, into the tumor microenvironment, which was associated with inflammatory chemokine induction and macrophage phenotype shift toward cytotoxic function, thereby priming the immune contexture for checkpoint blockade responsiveness [3].

Anti-PD-L1 combination
Head-to-head
Pri-724 + anti-PD-L1Reported tumor regression; CD8+ T-cell dependent
vs
MonotherapyNeither agent alone showed anti-tumor activity
Reported combination model response; CD8+ T-cell dependent
Mouse colon cancer liver metastasis model
Combination Therapy Immuno-oncology Colorectal Cancer

Pri-724 Application Scenarios


High-Potency CBP/β-Catenin Antagonism

Pri-724 is the preferred compound for researchers requiring potent, specific disruption of CBP/β-catenin interaction without p300 inhibition. Its active metabolite C-82 achieves an IC50 of 45 nM for CBP/β-catenin disruption, representing a 67-fold potency advantage over first-generation ICG-001 (IC50 = 3 μM). This potency differential enables lower working concentrations, reduced compound consumption, and minimized potential off-target effects in cell-based and biochemical assays [1].

Cisplatin-Resistant Germ Cell Tumor Models

Pri-724 demonstrates efficacy in cisplatin-resistant germ cell tumor cell lines where alternative Wnt pathway inhibitors (LGK-974) show limited or no effect. Researchers investigating mechanisms of cisplatin resistance in GCTs or developing therapeutic strategies for relapsed/refractory germ cell tumors should prioritize Pri-724 over Porcupine inhibitors based on direct comparative evidence of differential sensitivity [1].

Immuno-Oncology Combination in Colorectal Cancer

Pri-724 uniquely enables synergistic combination with anti-PD-L1 therapy in colorectal cancer liver metastasis models, where both agents as monotherapies are ineffective. The combination induces CD8+ T-cell-dependent tumor regression, positioning Pri-724 as the Wnt pathway inhibitor of choice for immuno-oncology combination research in Wnt-driven tumors otherwise resistant to checkpoint blockade [1].

Liver Fibrosis and Cirrhosis Therapy Development

Pri-724 has completed Phase 1/2a clinical evaluation in patients with hepatitis C and B virus-induced liver cirrhosis, demonstrating favorable safety and tolerability with preliminary evidence of antifibrotic efficacy. This clinical validation makes Pri-724 the only CBP/β-catenin antagonist with published human data in hepatic fibrosis, establishing it as the reference compound for translational research in Wnt-driven fibrotic diseases [1].

Application
Selection Property
Validation Focus
CBP/β-catenin interaction disruption studies
CBP/β-catenin selectivity over p300
Target engagement assay specificity
Cisplatin-resistant germ cell tumor research
CBP/β-catenin pathway dependency in resistance
Cell viability in resistant vs. parental cell lines
Immuno-oncology combination research (colorectal cancer)
Immune microenvironment priming via CBP/β-catenin inhibition
CD8+ T-cell dependent tumor regression
Hepatic fibrosis research models
Clinical safety endpoint context
Fibrosis biomarker endpoint review
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